molecular formula C25H24O5 B1247690 Brasimarin C

Brasimarin C

Cat. No.: B1247690
M. Wt: 404.5 g/mol
InChI Key: ZJXOEBUGDGYYOO-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brasimarin C is a coumarin derivative isolated from the barks, stem barks, or heartwood of Calophyllum brasiliense, a tropical plant species renowned for its diverse secondary metabolites . Coumarins from this genus exhibit broad bioactivities, including anticancer, antimalarial, and anti-parasitic properties. This compound belongs to the brasimarin family (alongside brasimarin A and B), characterized by a fused coumarin scaffold with hydroxyl and prenyl substituents.

Properties

Molecular Formula

C25H24O5

Molecular Weight

404.5 g/mol

IUPAC Name

(8R,9R)-5-hydroxy-8,9-dimethyl-6-(3-methylbut-2-enyl)-4-phenyl-8,9-dihydropyrano[2,3-f]chromene-2,10-dione

InChI

InChI=1S/C25H24O5/c1-13(2)10-11-17-23(28)20-18(16-8-6-5-7-9-16)12-19(26)30-25(20)21-22(27)14(3)15(4)29-24(17)21/h5-10,12,14-15,28H,11H2,1-4H3/t14-,15-/m1/s1

InChI Key

ZJXOEBUGDGYYOO-HUUCEWRRSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=C(C1=O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2CC=C(C)C)O)C

Canonical SMILES

CC1C(OC2=C(C1=O)C3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2CC=C(C)C)O)C

Synonyms

brasimarin C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarins

Structural Features

Brasimarin C shares a core coumarin structure with other Calophyllum-derived compounds but differs in substituent patterns (Table 1). Key comparisons include:

  • Calophyllolide : Contains a linear dihydrofuran ring fused to the coumarin core, enhancing rigidity .
  • Mammea-Type Coumarins (e.g., Mammea A/BA) : Feature a cyclohexenyl ring at C-6/C-7, linked to potent caspase-mediated apoptosis in cancer cells .
  • Calanolide A: Includes a pyran ring at C-6/C-7 and a saturated side chain, contributing to anti-HIV activity .

Table 1: Structural Comparison of this compound with Related Coumarins

Compound Core Structure Key Substituents Source
This compound Coumarin + prenyl C-8 hydroxyl, C-6 prenyl C. brasiliense bark
Calophyllolide Coumarin + dihydrofuran C-8/C-9 dihydrofuran C. inophyllum bark
Mammea A/BA Coumarin + cyclohexenyl C-6/C-7 cyclohexenyl C. brasiliense leaves
Calanolide A Coumarin + pyran C-6/C-7 pyran, C-8 saturated chain C. lanigerum fruit

Pharmacological Activity Comparison

Anticancer Activity

This compound, alongside brasimarin A and B, inhibits EBV-EA activation in Raji cells, a hallmark of antitumor-promoting effects. However, mammea-type coumarins (e.g., Mammea B/BB) exhibit broader cytotoxicity via caspase-mediated apoptosis across leukemia (HL60, K562) and solid tumor (PC3, U251) cell lines .

Table 2: Anticancer Activity of this compound and Analogues

Compound Mechanism Key Cell Lines Tested Efficacy (Relative)
This compound EBV-EA inhibition Raji (lymphoma) High
Mammea B/BB Caspase activation HL60, PC3, U251 Very High
Calanolide A Topoisomerase inhibition HCT116, SEM (leukemia) Moderate
Antiparasitic and Antimalarial Activity

Unlike xanthones (e.g., jacareubin) from C. brasiliense, which show direct anti-Plasmodium activity (IC50: 0.8–4.4 µg/ml), this compound’s antiparasitic effects remain underexplored. Mammea-type coumarins disrupt mitochondrial function in Trypanosoma cruzi, whereas this compound’s bioactivity profile is narrower .

ADME and Physicochemical Properties

Comparatively, calanolide A’s pyran ring enhances solubility but reduces BBB permeability .

Table 3: Predicted ADME Properties of this compound and Analogues

Property This compound (Predicted) Calanolide A (Reported) Mammea A/BA (Reported)
LogP 2.15–2.78 3.1 2.8
GI Absorption High Moderate High
BBB Permeability Yes No Yes
CYP Inhibition None Moderate Low

Q & A

Basic Research Questions

Q. What are the recommended methodologies for isolating and characterizing Brasimarin C from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Characterization requires spectroscopic methods (NMR, MS) and comparison with published spectral data . For novel compounds, ensure purity (>95%) via HPLC and provide full spectral assignments. Reproducibility requires detailed documentation of solvent systems, column specifications, and instrumentation parameters .

Q. How should researchers design initial bioactivity assays for this compound?

  • Methodological Answer : Use in vitro models (e.g., enzyme inhibition, cell viability assays) with positive and negative controls. Prioritize dose-response studies to establish IC₅₀ values. Document assay conditions (pH, temperature, incubation time) and validate results using orthogonal assays . For cytotoxicity, follow OECD guidelines for cell-line selection and viability metrics .

Q. What are the best practices for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Employ modular synthetic routes (e.g., esterification, glycosylation) with regioselective protection/deprotection strategies. Use computational tools (DFT, molecular docking) to predict reactive sites. Characterize derivatives via X-ray crystallography or NOESY NMR to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis of existing data, focusing on variables like assay conditions, compound purity, and cell-line specificity. Use statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers. Replicate conflicting studies under standardized protocols and report raw data for transparency .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

  • Methodological Answer : Evaluate formulation approaches (nanoparticles, liposomes) using pharmacokinetic studies (Cmax, AUC). Employ LC-MS/MS for plasma concentration analysis. Address metabolic instability via prodrug design or CYP450 inhibition assays. Validate findings in multiple animal models (rodent, non-rodent) .

Q. How should mechanistic studies for this compound’s anti-inflammatory activity be structured?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (Western blot, ELISA) to map signaling pathways (e.g., NF-κB, COX-2). Use CRISPR/Cas9 knockouts to validate target genes. Include time-course experiments to distinguish primary vs. secondary effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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